3,6,9,12-Tetraoxatetradeca-1,13-diene

Catalog No.
S1898697
CAS No.
765-12-8
M.F
C10H18O4
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12-Tetraoxatetradeca-1,13-diene

CAS Number

765-12-8

Product Name

3,6,9,12-Tetraoxatetradeca-1,13-diene

IUPAC Name

1,2-bis(2-ethenoxyethoxy)ethane

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C10H18O4/c1-3-11-5-7-13-9-10-14-8-6-12-4-2/h3-4H,1-2,5-10H2

InChI Key

CYIGRWUIQAVBFG-UHFFFAOYSA-N

SMILES

C=COCCOCCOCCOC=C

Canonical SMILES

C=COCCOCCOCCOC=C

Availability and Use:

  • Organic Chemistry: TEGDVE serves as a building block for the synthesis of more complex organic molecules. Its bifunctional nature allows researchers to create new polymers, surfactants, and other functional materials ().

Potential Applications:

  • Polymer Chemistry

    The presence of both ethylene glycol units and vinyl groups makes TEGDVE a potential candidate for the development of new types of polymers. These polymers could have applications in areas like coatings, adhesives, and drug delivery systems ().

  • Material Science

    TEGDVE's ability to form cross-linked structures suggests potential applications in the development of new materials with specific properties. Researchers are exploring its use in creating hydrogels, membranes, and other functional materials ().

3,6,9,12-Tetraoxatetradeca-1,13-diene is a chemical compound with the molecular formula C10H18O4C_{10}H_{18}O_{4} and a molecular weight of approximately 202.25 g/mol. It is also known by other names such as triethylene glycol divinyl ether. The compound features a unique structure that includes four ether linkages and two vinyl groups, which contribute to its reactivity and utility in various applications .

Typical of compounds containing vinyl groups:

  • Polymerization: The vinyl groups can participate in addition polymerization reactions, leading to the formation of polymers. This is particularly useful in creating cross-linked networks in materials like plastics and resins.
  • Esterification: The presence of hydroxyl groups allows for esterification reactions with acids, which can modify its properties for specific applications.
  • Oxidation: Under certain conditions, the compound may be oxidized to form aldehydes or carboxylic acids, altering its functionality .

Synthesis of 3,6,9,12-Tetraoxatetradeca-1,13-diene typically involves:

  • Starting Materials: Common precursors include ethylene glycol and vinyl ether derivatives.
  • Reactions: The synthesis may proceed via a multi-step reaction involving:
    • Formation of ether linkages through nucleophilic substitution.
    • Introduction of vinyl groups through dehydrohalogenation or similar methods.
  • Conditions: Reactions are often carried out under controlled temperatures and may require catalysts to facilitate polymerization or other transformations
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3,6,9,12-Tetraoxatetradeca-1,13-diene has various applications across industries:

  • Adhesives and Sealants: Its ability to polymerize makes it suitable for use in adhesives and sealants.
  • Coatings: The compound is used in producing coatings that require durable and flexible properties.
  • Plastics Manufacturing: It serves as a monomer in the synthesis of plastic products due to its reactivity .

Interaction studies involving 3,6,9,12-Tetraoxatetradeca-1,13-diene primarily focus on its compatibility with other materials:

  • Compatibility with Solvents: It exhibits good solubility in various organic solvents.
  • Reactivity with Other Chemicals: The compound's vinyl groups can react with amines and acids, which is crucial for formulating products that require specific performance characteristics .

Several compounds share structural similarities with 3,6,9,12-Tetraoxatetradeca-1,13-diene. Here are some notable examples:

Compound NameStructure TypeUnique Features
Triethylene Glycol Dimethyl EtherEtherUsed primarily as a solvent
Ethylene Glycol Divinyl EtherEtherMore reactive due to fewer ether linkages
Polyethylene Glycol DiacrylateAcrylateUsed in hydrogels; more hydrophilic

Uniqueness

3,6,9,12-Tetraoxatetradeca-1,13-diene stands out due to its balanced combination of ether linkages and vinyl groups which allows for versatile applications in both adhesive technologies and polymer synthesis. Its relatively low toxicity further enhances its appeal for industrial applications compared to other similar compounds that may pose higher health risks .

Physical Description

Liquid

XLogP3

1.1

UNII

N19H7120G4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 12 of 13 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

765-12-8

Wikipedia

Triethylene glycol divinyl ether

General Manufacturing Information

Printing ink manufacturing
3,6,9,12-Tetraoxatetradeca-1,13-diene: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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